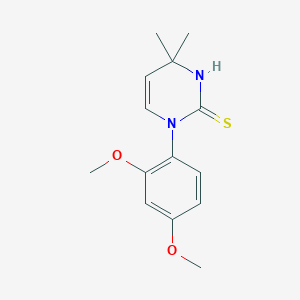
4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol
Übersicht
Beschreibung
4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C16H16N2S and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodissociation and Electrochemistry
Research has shown that derivatives of 2-thiopyrimidine, similar in structure to 4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol, undergo electrochemical reduction in aqueous media. This process involves a reduction to a free radical followed by rapid dimerization. These dimers can be oxidized electrolytically to regenerate the parent monomers. Notably, these dimers also undergo photodissociation to regenerate the parent monomers, which has implications in nucleic acid photochemistry (Wrona et al., 1975).
Chemical Sensing and Environmental Applications
A study on the development of reaction-based fluorescent probes for discrimination of thiophenols using N-butyl-4-amino-1,8-naphthalimide demonstrates the potential of similar compounds in chemical and environmental sciences. These probes showed high sensitivity and selectivity for thiophenols in water samples, highlighting their utility in environmental and biological sciences (Wang et al., 2012).
Synthesis and Structural Characterization
The synthesis and characterization of compounds structurally related to this compound, such as 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester, have been reported. These studies involve techniques like IR, NMR spectroscopy, and X-ray diffraction, contributing to the understanding of the molecular structure and properties of these compounds (Nagarajaiah & Begum, 2015).
Antimicrobial Activity
Research on derivatives of 4,3,5-disubstituted 4,3a-triazolino[4,3-a]pyrimidines, which share structural similarities with this compound, indicates potential antimicrobial properties. These compounds have been found capable of highly inhibiting the growth of gram-positive and gram-negative bacteria (Abdelhamid et al., 2008).
Tautomeric Equilibrium and Solvent Effects
A study on the tautomeric forms of 4,6-dimethyl-2-mercaptopyrimidine in solution used density functional theory (DFT) calculations to elucidate molecular structures. This research, relevant to compounds like this compound, shows the impact of solvent polarity on the tautomeric equilibrium of these molecules (Martos-Calvente et al., 2003).
Eigenschaften
IUPAC Name |
6,6-dimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-16(2)10-11-18(15(19)17-16)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSBOBQMNRFAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084391.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084398.png)




